
Edonerpic
Overview
Description
Preparation Methods
The synthesis of Edonerpic involves several steps, starting with the preparation of the benzothiophene derivative. The synthetic route typically includes:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxypropyl group: This step involves the reaction of the benzothiophene derivative with an appropriate alkylating agent.
Formation of the azetidinol ring: This step involves the cyclization of the intermediate compound to form the azetidinol ring.
Formation of the maleate salt: The final step involves the reaction of the azetidinol derivative with maleic acid to form the maleate salt.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
Edonerpic undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidinol ring, leading to the formation of the corresponding alcohol.
Substitution: Substitution reactions can occur at the ethoxypropyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Edonerpic has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of benzothiophene derivatives.
Biology: this compound is used to study the mechanisms of neuroprotection and synaptic plasticity in neuronal cells.
Medicine: this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: This compound is used in the development of neuroprotective agents and other therapeutic compounds.
Mechanism of Action
Edonerpic exerts its effects by activating sigma receptors and promoting neurite outgrowth. It has been reported to protect neurons against amyloid-beta-induced neurotoxicity and memory deficits by enhancing synaptic plasticity in the cortex and hippocampus . The compound’s target has been proposed to be collapsin response mediator protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity . other investigators dispute that this compound binds to CRMP2 .
Comparison with Similar Compounds
Edonerpic can be compared with other neuroprotective agents, such as:
Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease. Unlike this compound, Donepezil works by increasing the levels of acetylcholine in the brain.
Memantine: An NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. Memantine works by modulating glutamate activity in the brain.
Rivastigmine: Another cholinesterase inhibitor used to treat Alzheimer’s disease. Rivastigmine works similarly to Donepezil but has a different chemical structure.
This compound is unique in its mechanism of action, as it targets sigma receptors and promotes neurite outgrowth, whereas the other compounds primarily modulate neurotransmitter levels .
Biological Activity
Edonerpic maleate, a small compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurological recovery and synaptic plasticity. This article explores the mechanisms, effects, and research findings surrounding this compound maleate, including its interactions with collapsin response mediator protein 2 (CRMP2), its impact on ion channels, and its efficacy in various models of brain injury.
This compound maleate is proposed to interact with CRMP2, a protein involved in neurite outgrowth and synaptic plasticity. Research indicates that this compound may enhance synaptic delivery of AMPA receptors, facilitating neuronal recovery after injury. Key findings include:
- CRMP2 Interaction : this compound maleate binds to CRMP2 but does not significantly alter its phosphorylation levels in dorsal root ganglion (DRG) neurons . This interaction is crucial as CRMP2 is known to regulate ion channels and synaptic plasticity.
- Ion Channel Modulation : Studies show that this compound maleate decreases calcium current density while increasing sodium current density in DRG neurons. This dual effect suggests a complex role in modulating neuronal excitability .
Case Studies and Experimental Findings
- Chronic Pain Model :
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Traumatic Brain Injury (TBI) :
- This compound maleate was administered after severe motor cortical cryoinjury in mice. Results indicated enhanced functional recovery and motor performance, mediated by CRMP2, as CRMP2-deficient mice did not show similar improvements . This finding highlights the compound's potential in rehabilitation strategies post-injury.
- Non-Human Primate Studies :
Research Findings Summary
Neuroprotective Effects
This compound maleate has been shown to protect against neurotoxic effects associated with Alzheimer’s disease models. It enhances synaptic preservation and promotes neurite outgrowth through sigma-1 receptor activation and modulation of microglial function . A Phase 2 trial indicated that while it did not meet primary endpoints for cognitive improvement in Alzheimer’s patients, it remains a candidate for further exploration due to its neuroprotective properties .
Q & A
Basic Research Question: What molecular mechanisms underlie Edonerpic’s neuroprotective effects in preclinical models?
Answer:
this compound maleate modulates synaptic plasticity and neuroprotection through two primary pathways:
- CRMP2 Interaction : Binds collapsin response mediator protein 2 (CRMP2), promoting neurite outgrowth and AMPA receptor trafficking to synapses, critical for glutamate signal transmission .
- Sigma-1 Receptor Activation : Enhances synaptic stability and mitigates Aβ-induced neurotoxicity in Alzheimer’s models .
Methodology: In vitro assays (e.g., hippocampal slice cultures) and transgenic mouse models (tauopathy, Aβ overexpression) are used to quantify neurite length, LTP enhancement, and synaptic density via immunohistochemistry .
Basic Research Question: Which experimental models validate this compound’s efficacy in stroke recovery?
Answer:
- Animal Models : Induced middle cerebral artery occlusion (MCAO) in mice and non-human primates, coupled with rehabilitative training, demonstrate improved motor function recovery. This compound alone shows no benefit without physical therapy, highlighting its role in neuroplasticity .
- Outcome Measures : LDH release, calcium flux assays, and MDA content quantify neuronal damage post-TBI or ischemia .
Advanced Research Question: How do researchers reconcile contradictory preclinical and clinical trial outcomes for Alzheimer’s disease?
Answer:
Despite preclinical efficacy in Aβ/tau models, phase 2 trials (NCT01956916) showed no significant differences in ADAS-cog or ADCS-CGIC scores between this compound (224 mg/448 mg) and placebo groups . Key factors include:
- Dose Limitations : Gastrointestinal adverse events (14.6% discontinuation at 448 mg) limited tolerability, reducing effective exposure .
- Biomarker Discordance : CSF p-tau reductions in the 448 mg group lacked clinical correlation, suggesting insufficient target engagement or delayed effects .
Methodological Note: Post hoc subgroup analyses (APOE4 status, memantine use) failed to identify responsive populations, emphasizing need for stratified enrollment in future trials .
Basic Research Question: What biomarkers are prioritized in this compound trials for neurodegenerative diseases?
Answer:
- Structural MRI : Hippocampal/whole-brain volume loss (Quarc analysis) to assess neurodegeneration .
- CSF Biomarkers : Aβ42, total tau, and p-tau181 levels, though limited by small sample sizes (n=59 pairs in phase 2) .
- Pharmacokinetics : Plasma/CSF drug levels (11% penetration) and metabolite profiles (M5) ensure target engagement .
Advanced Research Question: What methodological challenges arise in designing dose-ranging studies for this compound?
Answer:
- Toxicity Thresholds : In vitro cytotoxicity assays (e.g., LDH release at 10 μM) conflict with tolerated plasma concentrations (≤618 ng/mL in humans), necessitating species-specific PK/PD modeling .
- Outcome Sensitivity : Coprimary endpoints (ADAS-cog, ADCS-CGIC) may lack sensitivity to detect modest synaptic effects; exploratory responder analyses are recommended .
Advanced Research Question: How does this compound synergize with rehabilitative training in stroke models?
Answer:
this compound enhances AMPA receptor delivery to synapses via CRMP2, amplifying activity-dependent plasticity during motor retraining.
Experimental Design:
- Combined Therapy : Mice subjected to forced limb use post-stroke show 2.5× greater motor recovery with this compound vs. training alone .
- Controls : Sham-treated groups and CRMP2-knockout models validate mechanism specificity .
Basic Research Question: What pharmacokinetic properties influence this compound’s CNS penetration?
Answer:
- Plasma Binding : 80% protein binding reduces free drug availability .
- CSF:Plasma Ratio : 11% penetration (41.07 ng/mL CSF vs. 437.4 ng/mL plasma) with minimal metabolite (M5) crossover .
Methodology: LC-MS/MS quantifies drug levels; population PK models adjust for covariates (age, renal function) .
Advanced Research Question: What statistical strategies address missing data in longitudinal this compound trials?
Answer:
Properties
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519187-23-6 | |
Record name | Edonerpic [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonerpic | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDONERPIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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